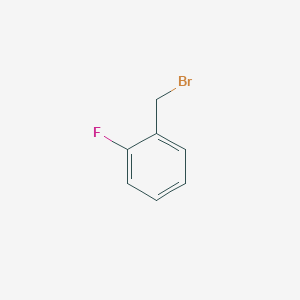

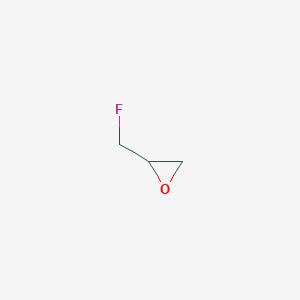

Bromuro de 2-fluorobencilo

Descripción general

Descripción

2-Fluorobenzyl bromide (2-FBB) is a halogenated benzyl bromide that is widely used in organic synthesis. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of heterocyclic compounds, the synthesis of aromatic compounds, and the synthesis of pharmaceuticals. It is a low-cost, commercially available reagent that is highly reactive and has a relatively low boiling point. 2-FBB is also a safe reagent that is not toxic or carcinogenic.

Aplicaciones Científicas De Investigación

Síntesis orgánica

El bromuro de 2-fluorobencilo se usa comúnmente en la síntesis orgánica . Es un reactivo versátil que se puede usar para introducir el grupo 2-fluorobencilo en una variedad de moléculas orgánicas .

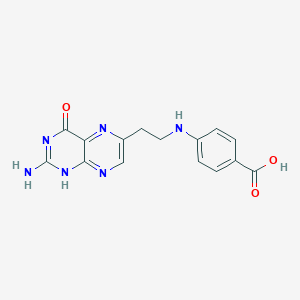

Síntesis de 2-pirrolo [2,3-d]pirimidinas

El this compound se ha utilizado en la síntesis de 2-pirrolo [2,3-d]pirimidinas . Estos compuestos son de interés debido a sus posibles actividades biológicas .

Agente alquilante

Este compuesto sirve como agente alquilante durante la síntesis de 8-alquiladas imidazolo [1,2-a]pirimid-5-onas . La alquilación es un proceso fundamental en la química orgánica, y el this compound es un reactivo útil para este propósito .

Síntesis de prasugrel

El this compound se usa en la síntesis de prasugrel , un medicamento que se usa para prevenir coágulos de sangre en personas con síndrome coronario agudo o que se someten a una intervención coronaria percutánea

Safety and Hazards

2-Fluorobenzyl bromide is classified as a combustible liquid. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and keeping away from heat/sparks/open flames/hot surfaces .

Mecanismo De Acción

Target of Action

2-Fluorobenzyl bromide is primarily used as an alkylating agent in the synthesis of various organic compounds . Its primary targets are the reactive sites on molecules where it can donate its bromide group to form a new bond.

Mode of Action

As an alkylating agent, 2-Fluorobenzyl bromide can donate its bromide group to a target molecule. This bromide group is highly reactive due to the presence of the bromine atom, which is a good leaving group. The compound interacts with its targets through nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile from the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by 2-Fluorobenzyl bromide depend on the specific target molecules it interacts with. For example, it has been used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines and 8-alkylated imidazolo[1,2-a]pyrimid-5-ones . These are complex organic compounds that can participate in various biochemical reactions.

Result of Action

The molecular and cellular effects of 2-Fluorobenzyl bromide’s action depend on the specific molecules it alkylates. In general, alkylation can significantly alter a molecule’s properties and functions, leading to various downstream effects. For instance, in the synthesis of prasugrel, a platelet inhibitor used to prevent blood clots, 2-Fluorobenzyl bromide contributes to the formation of the drug’s active structure .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive species can influence the action, efficacy, and stability of 2-Fluorobenzyl bromide. For example, its reactivity as an alkylating agent might be affected by the pH of the environment, as this can influence the availability of nucleophiles for reaction. Additionally, it should be stored and handled under controlled conditions to maintain its reactivity and prevent unwanted side reactions .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQLZFIMNTUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196240 | |

| Record name | alpha-Bromo-o-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446-48-0 | |

| Record name | 2-Fluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-o-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromo-o-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-o-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

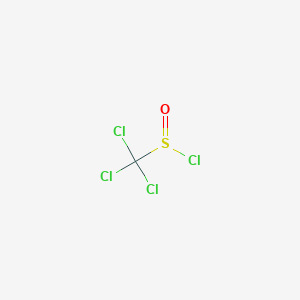

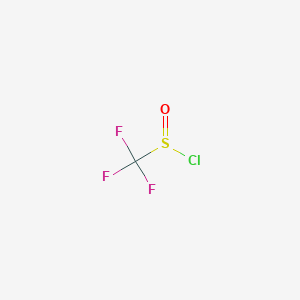

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 2-fluorobenzyl bromide?

A1: 2-Fluorobenzyl bromide serves as a key starting material for synthesizing various compounds. One prominent example is its use in preparing Prasugrel, an antiplatelet drug. This synthesis involves reacting 2-fluorobenzyl bromide with magnesium to form a Grignard reagent, which subsequently reacts with cyclopropyl cyanide to yield a ketone intermediate. This intermediate undergoes further transformations to ultimately yield Prasugrel [, , , ]. Another application involves its reaction with sodium triazole to synthesize the fungicide Flutriafol [].

Q2: Can you elaborate on the reaction with cyclopropyl cyanide in Prasugrel synthesis?

A2: The reaction between 2-fluorobenzyl bromide and cyclopropyl cyanide is a crucial step in Prasugrel synthesis. This reaction proceeds via a Grignard reaction, where 2-fluorobenzyl bromide first reacts with magnesium in an ether solvent to generate a Grignard reagent. This reagent then attacks the electrophilic carbon of the nitrile group in cyclopropyl cyanide, forming an imine intermediate. Subsequent hydrolysis of this imine yields the desired ketone, cyclopropyl 2-fluorobenzyl ketone [, ].

Q3: Are there any alternative synthetic routes for Prasugrel that utilize 2-fluorobenzyl bromide?

A3: Yes, research highlights a one-pot synthesis method for Prasugrel using 2-fluorobenzyl bromide. This approach involves a nucleophilic substitution reaction between α-cyclopropylcarbonyl-2-fluorobenzyl bromide and 2-oxo-2,4,5,6,7,7a-hexahydrothienopyridine hydrochloride in the presence of an alkaline base. This method eliminates the need for isolation and purification of intermediates, resulting in a significantly higher overall yield of 60% compared to traditional multi-step processes [].

Q4: Beyond Prasugrel and Flutriafol, what other compounds have been synthesized using 2-fluorobenzyl bromide?

A4: 2-Fluorobenzyl bromide serves as a valuable reagent in synthesizing diverse molecules beyond Prasugrel and Flutriafol. One example is its use in preparing N-alkylated octahydroacridines, a class of compounds with potential biological activity []. This synthesis involves a multi-step approach, ultimately employing a tandem reductive amination-SNAr cyclization reaction with sodium cyanoborohydride (NaCNBH3) to yield the target compounds [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)